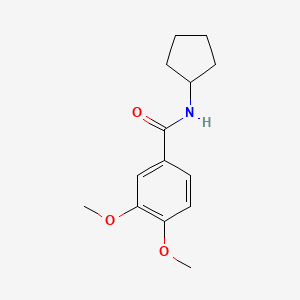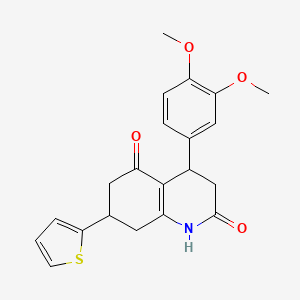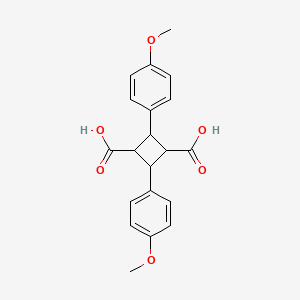![molecular formula C11H10F3N3O2 B5603455 N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest in medicinal chemistry. Its structural features and properties have been explored in various research contexts.
Synthesis Analysis
This compound and its analogs are often synthesized through processes involving modifications of existing chemical structures to achieve desired properties. For example, Yamamoto et al. (2016) described the synthesis of a structurally diverse compound using central nervous system multiparameter optimization (CNS MPO) as a guideline (Yamamoto et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including this compound, is often characterized by features like π-π stacking and T-stacking, as observed in the study by Das (2017), which investigated the stacking features of imidazole and phenyl units (Das, 2017).
Chemical Reactions and Properties
These compounds often engage in reactions such as N-demethylation, as explored by Skibba et al. (1970), and can form various metabolites through these processes (Skibba et al., 1970).
科学的研究の応用
Inhibition of Enzymatic Activity
One notable application involves the inhibition of specific enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine de novo synthesis. Compounds structurally related to N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide have been shown to have a significant inhibitory effect on this enzyme, impacting the pyrimidine nucleotide pools essential for normal immune cell functions. This property makes them potential candidates for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Antitumor Activity
Compounds with a similar structure have been investigated for their antitumor properties, particularly against leukemias and solid tumors. Their mechanism involves the alkylation of DNA, leading to the disruption of DNA replication and transcription in cancer cells. This activity is attributed to their ability to decompose into active metabolites in vivo, acting as prodrug modifications (Stevens et al., 1984).
Metal-Organic Frameworks (MOFs)
Research has also extended into the field of material science, where derivatives of this compound have been used in the synthesis of metal–organic complexes. These complexes are of interest due to their potential applications in electrochemical sensing and photocatalysis. The introduction of amide-derived ligands based on the imidazole structure has led to the development of complexes with unique electrocatalytic properties and photocatalytic activities for organic dye degradation (Wang et al., 2021).
Photocatalytic Properties
Further extending into the realm of photocatalysis, derivatives of this compound have been incorporated into frameworks that exhibit remarkable photocatalytic properties. These properties make them suitable for environmental remediation applications, such as the degradation of pollutants in water (Fu, Kang, & Zhang, 2014).
特性
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXXFCOEZYAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)

![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)

![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)